![molecular formula C7HN5O6 B12365350 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H3N5O6. This compound is characterized by the presence of two nitro groups attached to a pyrido-pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione typically involves the nitration of pyrido[2,3-b]pyrazine-2,3-dione. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6,7-diaminopyrido[2,3-b]pyrazine-2,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine-2,3-dione: Lacks the nitro groups, making it less reactive.
6,7-Diaminopyrido[2,3-b]pyrazine-2,3-dione: Formed by the reduction of 6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione.
Pyrrolopyrazine derivatives: Similar heterocyclic structure but different functional groups.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7HN5O6 |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7HN5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H |
InChI Key |
JEJXGEBVQQBJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


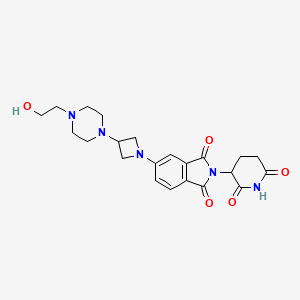
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
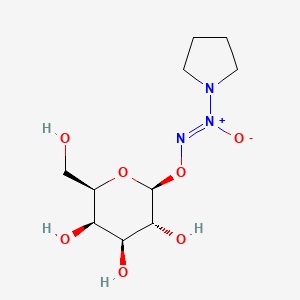
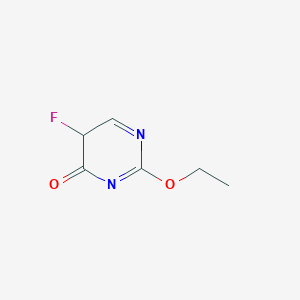
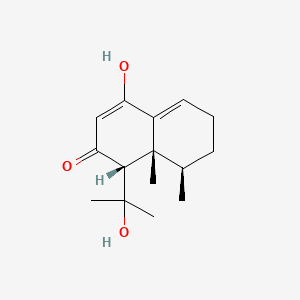
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
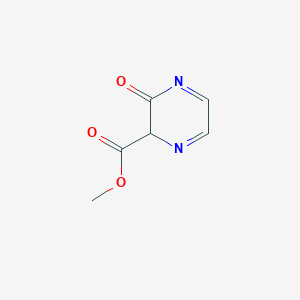

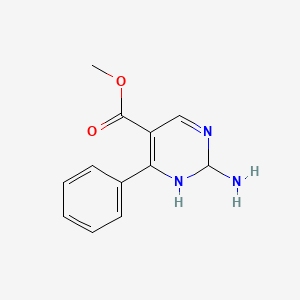
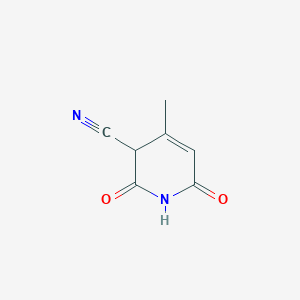
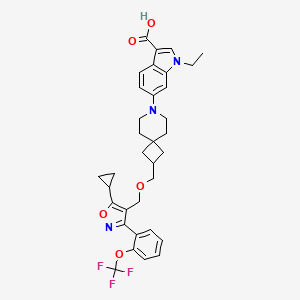
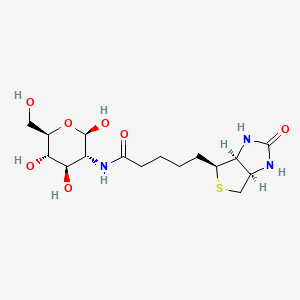

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
